molecular formula C10H10F3NO3 B12445616 (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid

(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B12445616
M. Wt: 249.19 g/mol
InChI Key: KXLSTYBQTYHQNS-JGVFFNPUSA-N
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Description

(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as a protected amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.

    Deprotection and Purification: The final step involves deprotecting the amino acid derivative and purifying the product through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its role in enzyme-substrate interactions and as a probe for studying biochemical pathways.

    Industrial Applications: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The hydroxy and amino groups contribute to hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
  • (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
  • (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

Uniqueness

(2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug design and development, as well as for various industrial applications.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8+/m0/s1

InChI Key

KXLSTYBQTYHQNS-JGVFFNPUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)C(F)(F)F

Origin of Product

United States

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